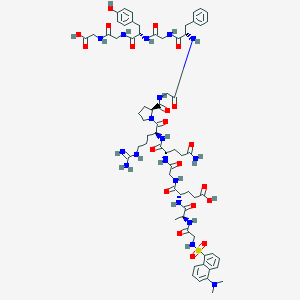
2-(5-Fluorobenzofuran-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves several steps. One common method includes the fluorination of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) can yield fluorinated benzofuran derivatives . Another method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, producing 2-fluorobenzofuran . These methods highlight the importance of selective fluorination in the synthesis of fluorinated benzofuran compounds.
Analyse Chemischer Reaktionen
2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluorobenzofuran-2-yl)acetonitrile can be compared with other similar compounds, such as:
2-Fluorobenzofuran: A simpler fluorinated benzofuran derivative with similar chemical properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
Trifluoromethylbenzofuran: Another fluorinated benzofuran with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(5-fluoro-1-benzofuran-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXVVHOLFQAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)

![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)






![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
